Methyl (R)-(+)-lactate
Overview
Description
Methyl ®-(+)-lactate is an organic compound belonging to the family of esters. It is the methyl ester of lactic acid and is characterized by its chiral nature, with the ®-(+)-enantiomer being the optically active form. This compound is commonly used in various industrial applications due to its solvent properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl ®-(+)-lactate can be synthesized through the esterification of ®-(+)-lactic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the lactic acid to its methyl ester.
Industrial Production Methods: In industrial settings, methyl ®-(+)-lactate is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of ®-(+)-lactic acid and methanol into a reactor, where the esterification takes place in the presence of an acid catalyst. The product is then purified through distillation to obtain high-purity methyl ®-(+)-lactate.
Chemical Reactions Analysis
Types of Reactions: Methyl ®-(+)-lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, methyl ®-(+)-lactate can be hydrolyzed back to ®-(+)-lactic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: Methyl ®-(+)-lactate can be reduced to ®-(+)-propane-1,2-diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, acid or base catalysts, moderate temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperatures.
Major Products Formed:
Hydrolysis: ®-(+)-lactic acid and methanol.
Transesterification: Different esters and alcohols.
Reduction: ®-(+)-propane-1,2-diol.
Scientific Research Applications
Methyl ®-(+)-lactate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis, particularly in the preparation of chiral compounds.
Biology: Employed in studies involving metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of biodegradable polymers, solvents, and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl ®-(+)-lactate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release ®-(+)-lactic acid, which participates in metabolic pathways such as glycolysis and the citric acid cycle. The compound’s chiral nature also allows it to interact selectively with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Methyl ®-(+)-lactate can be compared with other similar compounds, such as:
Ethyl ®-(+)-lactate: Another ester of ®-(+)-lactic acid, differing by the presence of an ethyl group instead of a methyl group. It has similar solvent properties but different volatility and solubility characteristics.
Methyl (S)-(-)-lactate: The enantiomer of methyl ®-(+)-lactate, with opposite optical activity. It exhibits different interactions with chiral environments and biological systems.
Methyl acetate: A simple ester with a similar structure but lacking the chiral center. It is used as a solvent and in the production of various chemicals.
Methyl ®-(+)-lactate stands out due to its chiral nature, making it valuable in applications requiring enantiomerically pure compounds.
Properties
IUPAC Name |
methyl (2R)-2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKGGXMPWTOCB-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045071 | |
Record name | (+)-Methyl lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17392-83-5 | |
Record name | (+)-Methyl lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17392-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl lactate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017392835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Methyl lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (R)-lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL LACTATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45MZ1T3TBV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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